

17-Carboxy Budesonide chemical structure and properties

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Compound of Interest

Compound Name: **17-Carboxy Budesonide**

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An In-Depth Technical Guide to **17-Carboxy Budesonide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of **17-Carboxy Budesonide**, a key metabolite and impurity of the potent glucocorticoid, Budesonide.

Introduction

Budesonide is a synthetic corticosteroid widely utilized for its potent topical anti-inflammatory effects in the management of asthma, inflammatory bowel disease, and allergic rhinitis.[1][2] Its efficacy is coupled with a favorable safety profile, largely attributed to its extensive first-pass metabolism into metabolites with significantly lower glucocorticoid activity.[3] **17-Carboxy Budesonide** (also known as Budesonide 20-Carboxylic Acid) is a product of this metabolic and degradation process.[4][5] Understanding the characteristics of this compound is crucial for impurity profiling, stability studies, and a complete understanding of Budesonide's pharmacokinetics.

Chemical Structure and Properties

17-Carboxy Budesonide is structurally derived from the parent Budesonide molecule through the oxidation of the C21-hydroxyl group to a carboxylic acid and cleavage of the C20-C21 bond. This transformation significantly alters its physicochemical and biological properties.

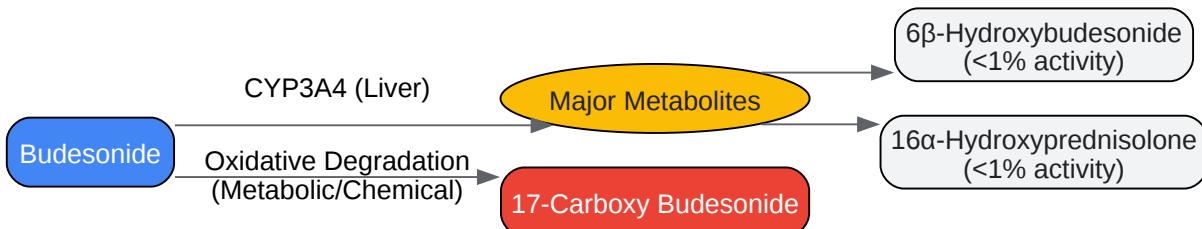
Table 1: Chemical and Physical Properties of **17-Carboxy Budesonide**

Property	Value	Source(s)
IUPAC Name	(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0 ^{2,9} .0 ⁴ ,8.0 ^{13,18}]icos-14,17-diene-8-carboxylic acid	[4]
Synonyms	Budesonide 20-Carboxylic Acid, Budesonide 17-Carboxylic Acid Impurity, 17 β -Des-(2-hydroxyacetyl)budesonide 17 β -Carboxylic Acid	[4][6]
Molecular Formula	C ₂₄ H ₃₂ O ₆	[4][6]
Molecular Weight	416.51 g/mol	[6]
CAS Number	192057-49-1	[4][6]
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)	[7]
Storage	2-8 °C	[7]

Metabolism and Formation of 17-Carboxy Budesonide

Budesonide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][8] The major metabolic pathways involve hydroxylation to form 6 β -hydroxybudesonide and cleavage of the acetal group to yield 16 α -hydroxyprednisolone.[8][9] These major metabolites possess less than 1% of the glucocorticoid activity of the parent compound.[10]

The formation of **17-Carboxy Budesonide** is a result of the oxidative degradation of the dihydroxyacetone side chain at C-17.[11] This process can occur metabolically, mediated by CYP3A enzymes which are known to metabolize the D-ring substituents of corticosteroids, and can also be a result of chemical degradation under certain storage conditions.[5][12]



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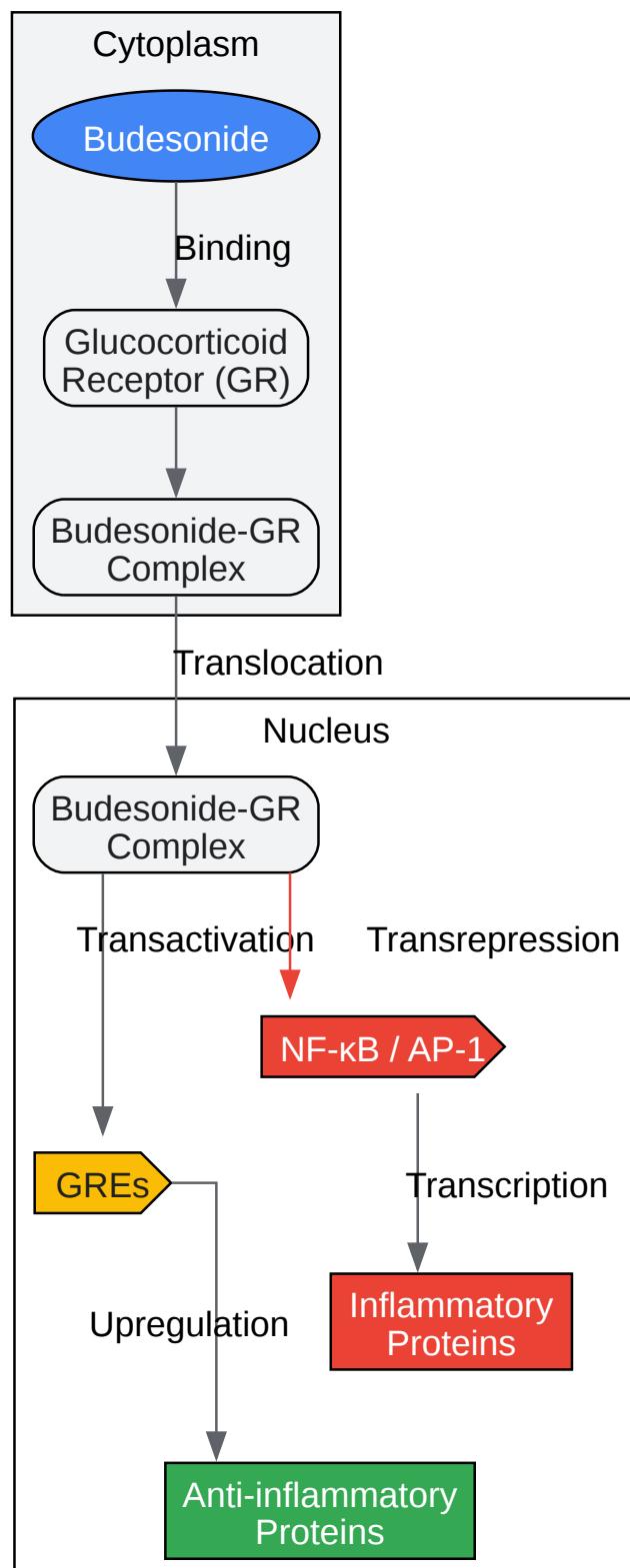
Metabolic Pathway of Budesonide.

Biological Activity and Signaling Pathways

Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). [13] This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:

- Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes.
- Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[14]

The structural modification at the C-17 side chain to form **17-Carboxy Budesonide** significantly reduces its affinity for the glucocorticoid receptor.[15] Consequently, **17-Carboxy Budesonide** is considered a pharmacologically inactive metabolite, contributing minimally, if at all, to the therapeutic or systemic side effects of Budesonide.[3][10]



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Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

Synthesis of 17-Carboxy Budesonide

A reported method for the synthesis of **17-Carboxy Budesonide** involves the oxidative degradation of the Budesonide side chain.[\[11\]](#)

Materials:

- Budesonide
- Methanol (MeOH)
- Potassium Carbonate (K_2CO_3)
- Compressed Air Source
- Reaction Vessel
- Stirring Apparatus

Procedure:

- Dissolve Budesonide in methanol in a suitable reaction vessel.
- Add potassium carbonate to the solution.
- Bubble air through the stirred solution at room temperature.
- Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
- Upon completion, neutralize the reaction mixture.
- Extract the product using an appropriate organic solvent.
- Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to yield **17-Carboxy Budesonide**.
[\[11\]](#)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be used for the quantification of Budesonide and the analysis of its impurities, including **17-Carboxy Budesonide**.[\[16\]](#)[\[17\]](#)

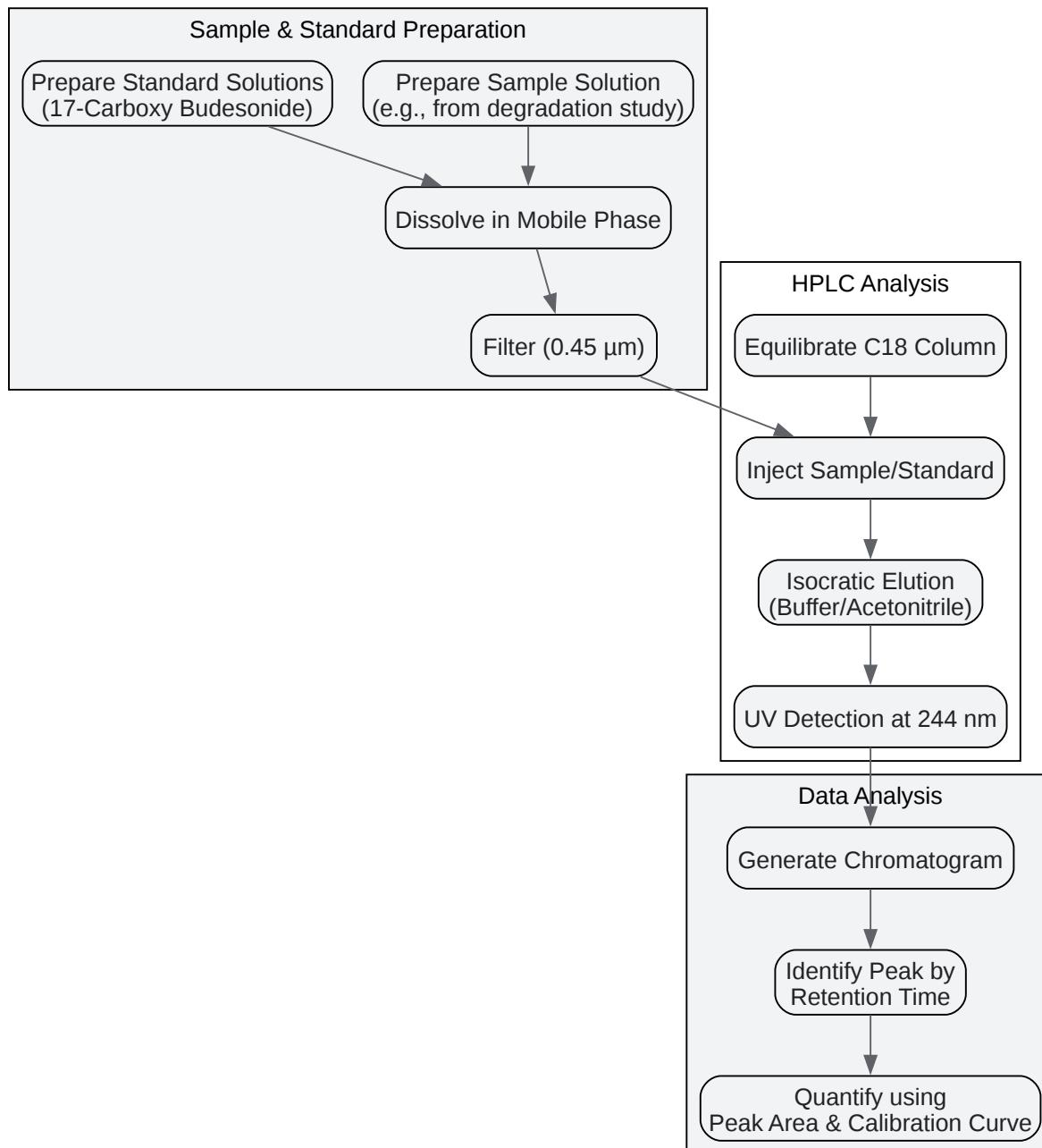
Instrumentation & Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[\[16\]](#)
- Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or monobasic potassium phosphate, pH 3.2) and an organic solvent (e.g., acetonitrile or methanol). A common composition is a 45:55 (v/v) ratio of buffer to acetonitrile.[\[16\]](#)[\[17\]](#)
- Flow Rate: 1.0 mL/min.[\[17\]](#)
- Detection Wavelength: 244 nm.[\[16\]](#)[\[17\]](#)
- Injection Volume: 20 µL.[\[17\]](#)
- Column Temperature: Ambient or controlled (e.g., 40°C).[\[18\]](#)

Procedure:

- Standard Preparation: Prepare a stock solution of **17-Carboxy Budesonide** reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

- Sample Preparation: Dissolve the sample containing **17-Carboxy Budesonide** in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
- Chromatographic Run: Equilibrate the column with the mobile phase. Inject the prepared standards and samples.
- Analysis: Identify the **17-Carboxy Budesonide** peak based on its retention time compared to the reference standard. Quantify the amount using the peak area and the calibration curve.

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References

- 1. CN101717428B - Method for synthesizing budesonide - Google Patents [patents.google.com]
- 2. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Carboxy Budesonide | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17-Carboxy Budesonide - SRIRAMCHEM [sriramchem.com]
- 7. allmpus.com [allmpus.com]
- 8. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
- 18. asianpubs.org [asianpubs.org]
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